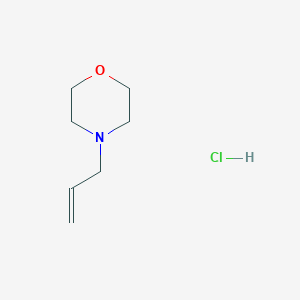
4-Allylmorpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allylmorpholine hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of morpholine, where the hydrogen atom on the nitrogen is replaced by an allyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allylmorpholine hydrochloride typically involves the reaction of morpholine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of allyl chloride, resulting in the formation of 4-Allylmorpholine. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize efficiency .
化学反応の分析
Types of Reactions
4-Allylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to morpholine.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Morpholine.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
科学的研究の応用
4-Allylmorpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-Allylmorpholine hydrochloride involves its interaction with various molecular targets. The allyl group allows it to participate in a range of chemical reactions, making it a versatile intermediate. In biological systems, it can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Morpholine: The parent compound, lacking the allyl group.
N-Methylmorpholine: A derivative with a methyl group instead of an allyl group.
N-Ethylmorpholine: A derivative with an ethyl group instead of an allyl group.
Uniqueness
4-Allylmorpholine hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical reactivity compared to other morpholine derivatives. This makes it particularly useful in synthetic chemistry for introducing allyl functionality into molecules .
特性
CAS番号 |
6425-22-5 |
|---|---|
分子式 |
C7H14ClNO |
分子量 |
163.64 g/mol |
IUPAC名 |
4-prop-2-enylmorpholine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-3-8-4-6-9-7-5-8;/h2H,1,3-7H2;1H |
InChIキー |
LZMUKCGZVLVORJ-UHFFFAOYSA-N |
正規SMILES |
C=CCN1CCOCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


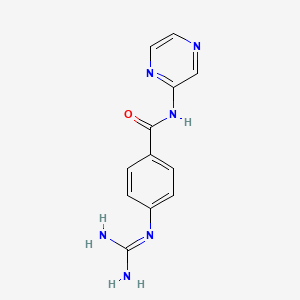
![Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]-](/img/structure/B15217625.png)

![1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B15217640.png)
![(1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B15217649.png)

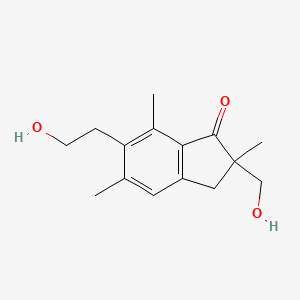
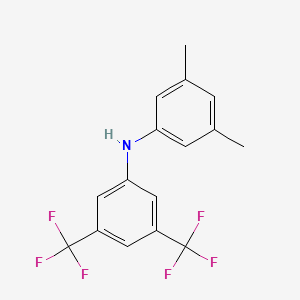
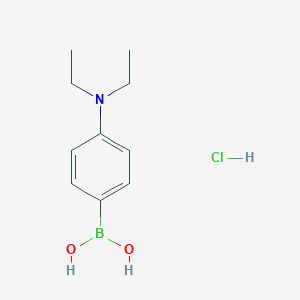
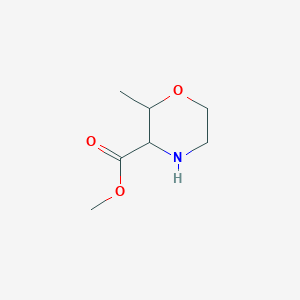

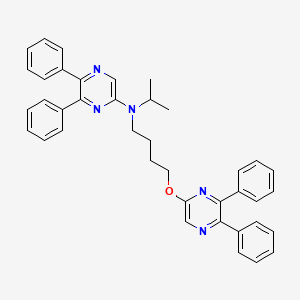

![1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15217724.png)
